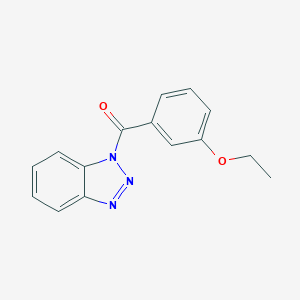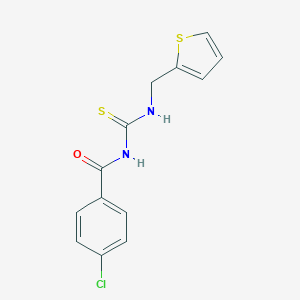![molecular formula C19H17N3O4S2 B250096 N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide, commonly known as BSC, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
BSC has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. BSC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BSC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BSC has been shown to have hypoglycemic effects by increasing insulin sensitivity.
Wirkmechanismus
The mechanism of action of BSC involves the inhibition of various enzymes such as carbonic anhydrase and metalloproteinases. BSC has also been shown to inhibit the activation of various signaling pathways such as NF-κB and MAPK. Furthermore, BSC has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
BSC has been shown to have various biochemical and physiological effects such as inhibition of angiogenesis, anti-inflammatory effects, and hypoglycemic effects. BSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, BSC has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BSC has various advantages for lab experiments such as its ease of synthesis and purification. Furthermore, BSC has been extensively studied for its potential use in the treatment of various diseases. However, BSC also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of BSC such as the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. Furthermore, the study of the structure-activity relationship of BSC could lead to the development of more potent derivatives. Additionally, the study of the pharmacokinetics and pharmacodynamics of BSC could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, BSC is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of BSC involves the inhibition of various enzymes and signaling pathways. BSC has various advantages for lab experiments but also has limitations. There are various future directions for the study of BSC that could lead to the development of more potent derivatives and its potential use in clinical settings.
Synthesemethoden
The synthesis of BSC involves the reaction of 4-aminobenzenesulfonamide with benzyl isothiocyanate, followed by the reaction with furan-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C19H17N3O4S2 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27) |
InChI-Schlüssel |
YYQOVSLIGFKNGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)




![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)
